molecular formula C10H14N2O B1458871 3-Methyl-2-(pyridin-3-yl)butanamide CAS No. 1376361-76-0

3-Methyl-2-(pyridin-3-yl)butanamide

Cat. No. B1458871
M. Wt: 178.23 g/mol
InChI Key: HLXRHHIXRMLVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(pyridin-3-yl)butanamide is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of compounds similar to 3-Methyl-2-(pyridin-3-yl)butanamide has been reported in the literature . For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . Another study reported the synthesis of a series of novel pyridine derivatives containing oxime esters from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid .

Scientific Research Applications

  • Synthetic Chemistry Applications
    3-Methyl-2-(pyridin-3-yl)butanamide and related compounds are used in synthetic chemistry, particularly for the synthesis of heterocyclic compounds. These compounds serve as precursors in various chemical reactions, enabling the creation of diverse heterocyclic structures, which are crucial in the development of pharmaceuticals and other complex organic compounds (Fadda et al., 2015).

  • Antimicrobial Properties
    Some derivatives of 3-Methyl-2-(pyridin-3-yl)butanamide have demonstrated moderate antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, which is an ongoing area of research given the increasing resistance to existing antibiotics (Darwish et al., 2010).

  • Pharmacological Applications
    Certain pyridine derivatives, which include structures related to 3-Methyl-2-(pyridin-3-yl)butanamide, have been identified as potent and selective CB2 cannabinoid receptor agonists. These compounds exhibit efficacy in animal models of neuropathic pain, indicating their potential therapeutic value in pain management (Chu et al., 2009).

  • Heterocyclic Synthesis
    The compound is used in the synthesis of a variety of heterocyclic compounds, such as dihydropyridines, dihydropyridazines, and thiourea derivatives. These compounds have diverse applications, ranging from pharmaceuticals to materials science (Hafiz et al., 2011).

  • Potential Antiviral Activity
    Synthesized derivatives from 3-Methyl-2-(pyridin-3-yl)butanamide are expected to exhibit antiviral activity. This presents opportunities for the development of new antiviral drugs, especially considering the ongoing need for effective treatments against various viral infections (Saxena et al., 2011).

properties

IUPAC Name

3-methyl-2-pyridin-3-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)9(10(11)13)8-4-3-5-12-6-8/h3-7,9H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXRHHIXRMLVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CN=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(pyridin-3-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.